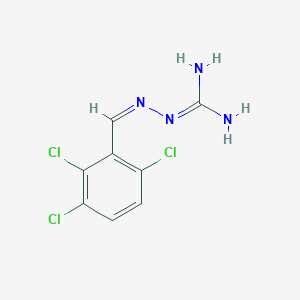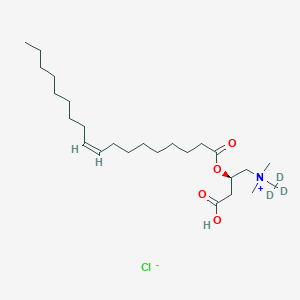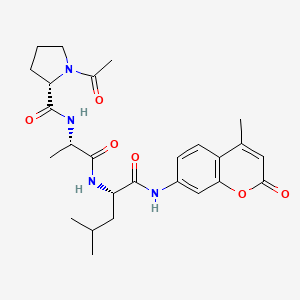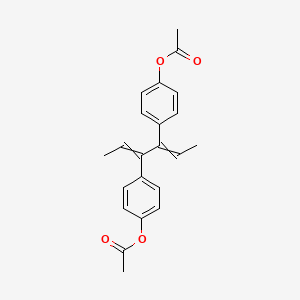
Chloroguanabenz (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroguanabenz (acetate) is a derivative of the alpha-2 adrenergic receptor agonist guanabenz. It is known for its antiprion activity, which means it can inhibit prion formation in yeast and mammalian cell-based assays. This compound has shown potential in reducing the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in cellular models of Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroguanabenz (acetate) can be synthesized through a series of chemical reactions involving the condensation of 2,3,6-trichlorobenzaldehyde with hydrazine to form the intermediate hydrazone. This intermediate is then reacted with guanidine to yield chloroguanabenz, which is subsequently converted to its acetate form by reacting with acetic acid .
Industrial Production Methods: The industrial production of chloroguanabenz (acetate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Chloroguanabenz (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
Chloroguanabenz (acetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its antiprion activity and potential therapeutic effects in prion diseases.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Huntington’s disease.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
Chloroguanabenz (acetate) exerts its effects primarily through its interaction with alpha-2 adrenergic receptors. By stimulating these receptors, it decreases sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to reduced blood pressure. Additionally, it inhibits prion formation by interfering with the aggregation of prion proteins, thereby reducing their levels in cells .
Comparison with Similar Compounds
Guanabenz: An alpha-2 adrenergic receptor agonist used as an antihypertensive agent.
Guanfacine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder.
Uniqueness: Chloroguanabenz (acetate) is unique due to its antiprion activity, which is not commonly observed in other alpha-2 adrenergic receptor agonists. This makes it a valuable compound for research in prion diseases and neurodegenerative disorders .
Properties
Molecular Formula |
C8H7Cl3N4 |
|---|---|
Molecular Weight |
265.5 g/mol |
IUPAC Name |
2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13/h1-3H,(H4,12,13,15)/b14-3- |
InChI Key |
KWXUKRVGAGSEKZ-BNNQUZSASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)
![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)


![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)




